3-(2,4,6-Trimethylphenyl)propan-1-ol
Overview
Description
3-(2,4,6-Trimethylphenyl)propan-1-ol is an organic compound with the molecular formula C12H18O. It is a derivative of propanol, featuring a phenyl group substituted with three methyl groups at the 2, 4, and 6 positions. This compound is known for its applications in various fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,6-Trimethylphenyl)propan-1-ol typically involves the reaction of 2,4,6-trimethylbenzaldehyde with a suitable reducing agent. One common method is the reduction of 2,4,6-trimethylbenzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired alcohol.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of 2,4,6-trimethylbenzaldehyde. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is conducted in a suitable solvent, such as ethanol, at elevated temperatures and pressures to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
3-(2,4,6-Trimethylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 3-(2,4,6-trimethylphenyl)propan-1-one, using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: It can be reduced to the corresponding alkane, 3-(2,4,6-trimethylphenyl)propane, using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride, 3-(2,4,6-trimethylphenyl)propan-1-chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base such as pyridine.
Major Products Formed
Oxidation: 3-(2,4,6-Trimethylphenyl)propan-1-one.
Reduction: 3-(2,4,6-Trimethylphenyl)propane.
Substitution: 3-(2,4,6-Trimethylphenyl)propan-1-chloride.
Scientific Research Applications
3-(2,4,6-Trimethylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 3-(2,4,6-Trimethylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylphenol: A phenolic compound with similar methyl substitutions but lacking the propanol side chain.
3-(2,4,6-Trimethylphenyl)propanoic acid: An acid derivative with a carboxyl group instead of a hydroxyl group.
2,4,6-Trimethylbenzaldehyde: The aldehyde precursor used in the synthesis of 3-(2,4,6-Trimethylphenyl)propan-1-ol.
Uniqueness
This compound is unique due to its specific structure, which combines a phenyl ring with three methyl groups and a propanol side chain. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
IUPAC Name |
3-(2,4,6-trimethylphenyl)propan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-9-7-10(2)12(5-4-6-13)11(3)8-9/h7-8,13H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYYCKKWIVZQFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CCCO)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201305617 | |
Record name | 2,4,6-Trimethylbenzenepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201305617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27645-07-4 | |
Record name | 2,4,6-Trimethylbenzenepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27645-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Trimethylbenzenepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201305617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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